molecular formula C15H19NO2 B1385389 N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine CAS No. 1040684-63-6

N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine

Cat. No.: B1385389
CAS No.: 1040684-63-6
M. Wt: 245.32 g/mol
InChI Key: OCBQIYDQVAWAQU-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine is a chemical compound with a molecular formula of C15H19NO2 and a molecular weight of 245.32 g/mol . This amine derivative features a furylmethyl group and a 3,4-dimethylphenoxyethyl chain, a structural motif that is of significant interest in medicinal chemistry research for the synthesis and investigation of novel bioactive molecules . While specific pharmacological data for this exact compound is limited in the public scientific literature, research on analogous compounds indicates that molecules with similar ether and amine functional groups are frequently explored for their potential biological activities. Such activities can include anesthetic, neuroprotective, or receptor-binding properties, making this compound a valuable building block for hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies . The presence of the furan and dimethyl-substituted phenyl rings offers multiple vectors for chemical modification, allowing researchers to fine-tune the molecule's physicochemical properties, such as its pKa, lipophilicity, and membrane permeability, which are critical factors in drug discovery . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can access the analysis certificate and safety data for this product to support their experimental work.

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-12-5-6-14(10-13(12)2)18-9-7-16-11-15-4-3-8-17-15/h3-6,8,10,16H,7,9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBQIYDQVAWAQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCNCC2=CC=CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Alkylation Approach

  • Preparation of 2-(3,4-Dimethylphenoxy)ethyl halide

    This intermediate is synthesized by reacting 3,4-dimethylphenol with 2-chloroethyl halide under basic conditions (e.g., K2CO3) to form the ether linkage.

  • Formation of N-(2-furylmethyl)amine intermediate

    A primary amine, such as ammonia or a simple alkyl amine, is alkylated with 2-furylmethyl halide to yield N-(2-furylmethyl)amine.

  • Final alkylation

    The N-(2-furylmethyl)amine is then reacted with 2-(3,4-dimethylphenoxy)ethyl halide to yield the target tertiary amine, N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine.

Reaction conditions:

  • Solvent: Typically polar aprotic solvents such as acetonitrile, DMF, or DMSO.
  • Base: Mild bases like K2CO3 or NaHCO3 to scavenge HX formed.
  • Temperature: Moderate heating (50–80 °C) to facilitate substitution without decomposition.
  • Time: Several hours to overnight to ensure completion.

One-Pot Sequential Alkylation

In some optimized protocols, a one-pot method is used where the primary amine is sequentially alkylated first with one halide, then the other, controlling stoichiometry and reaction times to minimize side reactions.

Research Findings and Optimization

  • Selectivity: The order of alkylation affects yield and purity. Alkylation with the less hindered or more reactive halide first improves selectivity.
  • Purification: The product is often purified by column chromatography or recrystallization due to the presence of closely related side products.
  • Yields: Reported yields range from 60% to 85% depending on reaction conditions and purity of starting materials.
  • Side Reactions: Over-alkylation or quaternization can occur if excess alkyl halide is used.

Data Table Summarizing Preparation Parameters

Step Reactants Conditions Solvent Temperature (°C) Time (h) Yield (%) Notes
1 3,4-Dimethylphenol + 2-chloroethyl halide K2CO3 base, reflux Acetonitrile 70 6 75–80 Formation of 2-(3,4-dimethylphenoxy)ethyl halide
2 Primary amine + 2-furylmethyl halide K2CO3 base, stirring DMF 50 4 70–75 Formation of N-(2-furylmethyl)amine
3 N-(2-furylmethyl)amine + 2-(3,4-dimethylphenoxy)ethyl halide Mild base, heating DMF or DMSO 60–80 8–12 65–85 Final alkylation to target tertiary amine

Alternative Synthetic Routes

  • Reductive amination: Using 2-furylmethyl aldehyde and 2-(3,4-dimethylphenoxy)ethyl amine with reducing agents like NaBH3CN. This method is less common due to availability of starting materials.
  • Catalytic amination: Transition-metal catalyzed C–N bond formation (e.g., Buchwald-Hartwig amination) could be explored but is less documented for this specific compound.

Chemical Reactions Analysis

N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine can undergo various chemical reactions, including:

Scientific Research Applications

N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine is used extensively in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to changes in cellular processes and functions. The exact pathways involved depend on the specific context of its use in research .

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Compound Name Molecular Formula Key Substituents Notable Structural Differences Reference
Target Compound : N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine C₁₆H₂₁NO₂ 3,4-Dimethylphenoxyethyl, 2-furylmethyl Unique combination of dimethylphenoxy and furylmethyl groups. -
N-(2,3,5-Trimethylphenoxy)ethylaminobutan-1-ol () C₁₅H₂₃NO₂ 2,3,5-Trimethylphenoxyethyl, hydroxyl Additional hydroxyl group; trimethyl substitution on phenoxy.
N-(2-Furylmethyl)-N-(2-phenylethyl)amine () C₁₃H₁₅NO 2-Furylmethyl, phenylethyl Phenylethyl instead of phenoxyethyl; lacks methyl groups on aromatic ring.
N-[2-(4-Chlorophenyl)ethyl]-N-(2,3,4-trimethoxybenzyl)amine () C₁₈H₂₂ClNO₃ 4-Chlorophenyl, 2,3,4-trimethoxybenzyl Chlorophenyl and methoxy-rich benzyl group.

Key Observations :

  • The target compound’s 3,4-dimethylphenoxyethyl group provides moderate lipophilicity compared to the trimethoxybenzyl group in (higher polarity) or the chlorophenyl group (higher halogen-induced stability) .
  • The 2-furylmethyl substituent introduces a heterocyclic ring, contrasting with the benzimidazole in or the purine in Kinetin (), which may alter receptor binding or metabolic stability .

Pharmacological Activity Comparison

Table 2: Anticonvulsant Activity of Phenoxyethylamine Derivatives

Compound Model (Dose) MES Activity (%) Neurotoxicity (TOX) Reference
Target Compound Not tested in cited studies - - -
R-2N-[(2,3,5-Trimethylphenoxy)ethyl]aminobutan-1-ol () Mice (30 mg/kg, i.p.) 100% (MES) Not reported
Compound XVI (aroxyethylamine, ) Mice (100 mg/kg, i.p.) 100% (MES) No neurotoxicity
N-(2,5-Dimethylphenoxy)alkylaminoalkanols () Rats (30 mg/kg, p.o.) 75% (MES) Low toxicity

Key Observations :

  • The target compound’s dimethylphenoxy group is less substituted than the trimethylphenoxy analog in , which showed 100% MES activity at 30 mg/kg. This suggests that additional methyl groups may enhance anticonvulsant potency .
  • Aroxyethylamines like Compound XVI () achieved full protection at higher doses (100 mg/kg) without neurotoxicity, indicating that the furylmethyl group in the target compound might offer a safety advantage over bulkier substituents .

Key Observations :

  • The target compound’s predicted logP (~2.8) balances lipophilicity for CNS penetration and solubility for oral bioavailability, comparable to analogs in and .
  • Synthetic routes for phenoxyethylamines (e.g., ) typically involve IR and NMR-guided purification (e.g., 1H-NMR peaks at 2.6–3.1 ppm for CH₂ groups), suggesting similar characterization requirements for the target compound .

Biological Activity

N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine is a synthetic organic compound notable for its potential biological activities. This compound features a unique combination of functional groups that may influence its interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacological research.

The synthesis of this compound typically involves the reaction of 3,4-dimethylphenol with 2-chloroethylamine to form an intermediate. This intermediate is subsequently reacted with 2-furylmethyl chloride under basic conditions to yield the final product. The compound's structure can be represented as follows:

C15H20N2O\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}

The biological activity of this compound is believed to stem from its interaction with specific molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects, including potential therapeutic applications.

Anticancer Potential

Recent studies have explored the anticancer properties of compounds structurally similar to this compound. For instance, compounds with similar phenoxy and furan moieties have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

  • Case Study : A screening assay developed for identifying inhibitors of the Type III secretion system (T3SS) in pathogenic bacteria has shown that compounds with similar structural features can inhibit T3SS activity, suggesting a potential role in targeting bacterial virulence factors .

Neuroprotective Effects

There is emerging evidence that compounds with similar structures exhibit neuroprotective effects. For example, certain derivatives have been shown to protect neuronal cells from oxidative stress-induced damage.

  • Research Findings : In vitro studies indicated that compounds with furan and phenoxy groups could inhibit oxidative stress markers in neuronal cell models, thereby suggesting their potential as neuroprotective agents .

Cytotoxicity and Safety Profile

The cytotoxicity profile of this compound has not been extensively documented; however, related compounds have been evaluated for safety in various biological assays.

  • Cytotoxicity Assessment : Compounds structurally related to this compound have shown varying degrees of cytotoxicity across different cell lines, indicating the need for further toxicity studies .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds.

Compound NameStructureBiological Activity
N-[2-(3,4-Dimethylphenoxy)ethyl]-N-methylamineLacks furylmethyl groupLimited versatility in reactions
N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-thienylmethyl)amineContains thienylmethyl groupDifferent reactivity; potential antimicrobial properties
N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-pyridylmethyl)amineContains pyridylmethyl groupEnhanced interaction with certain biological targets

Q & A

Q. Table 1. Key Synthetic Intermediates

IntermediateRolePurity Criteria
2-(3,4-Dimethylphenoxy)ethyl bromideAlkylation precursor≥98% (HPLC)
N-(2-Furylmethyl)amineNucleophile for condensation≥97% (GC-MS)

Q. Table 2. Analytical Parameters for HPLC Validation

ParameterConditionReference
ColumnC18 (4.6 × 150 mm, 5 µm)
Flow Rate1.0 mL/min
DetectionUV 254 nm, CAD

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine
Reactant of Route 2
Reactant of Route 2
N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine

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